(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Description

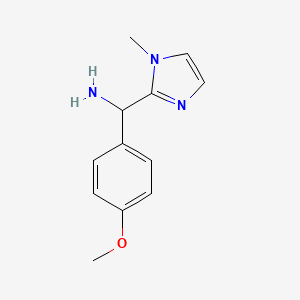

(4-Methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine (CAS: 877964-56-2, molecular formula: C₁₂H₁₅N₃O) is a small organic molecule featuring a 4-methoxyphenyl group linked via a methanamine bridge to a 1-methyl-1H-imidazol-2-yl moiety. Its structure is defined by the SMILES string CN1C=CN=C1C(C2=CC=C(C=C2)OC)N and InChIKey NGFVORJRIAJDAY-UHFFFAOYSA-N .

Properties

IUPAC Name |

(4-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-15-8-7-14-12(15)11(13)9-3-5-10(16-2)6-4-9/h3-8,11H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFVORJRIAJDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=C(C=C2)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the coupling of a methoxyphenyl derivative with a methyl-imidazole derivative. One common method involves the use of a C-N coupling reaction, where p-anisidine (4-methoxyaniline) is reacted with a suitable imidazole derivative under controlled conditions . The reaction is often catalyzed by palladium-based catalysts and requires a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivative.

Reduction: Formation of imidazoline derivative.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied for its ability to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Pharmacological Relevance

This compound has been studied primarily as a ligand in platinum(II) complexes for anticancer applications. Ferri et al. (2013) demonstrated that its Pt(II) complexes exhibit enhanced cytotoxicity compared to cisplatin in human carcinoma cell lines, including ovarian (A2780) and lung (A549) cancers. The 4-methoxyphenyl substituent is hypothesized to improve cellular uptake and target affinity .

Physicochemical Properties

- Molecular Weight : 217.27 g/mol

- Predicted Collision Cross Section (CCS) : 148.9 Ų (for [M+H]+ adduct) .

- Purity : Available at 98% in commercial synthesis .

Comparison with Structural Analogs

The compound belongs to a broader class of imidazole-containing methanamine derivatives. Below is a detailed comparison with structurally and functionally related compounds.

Structural Analogs and Their Properties

Cytotoxicity Comparison

Ferri et al. (2013) directly compared the Pt(II) complexes of (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine with those of simpler analogs:

Substituent Effects on Activity

- Aryl Groups : The 4-methoxyphenyl group increases steric bulk and electron density, enhancing interaction with hydrophobic pockets in biological targets .

- Alkyl vs. Aryl : N-Methyl analogs (e.g., C₆H₁₁N₃) lack aromaticity, reducing π-π stacking interactions critical for DNA binding in Pt complexes .

Biological Activity

(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine, with the CAS Number 875163-27-2, is a synthetic organic compound notable for its unique structural features, which include a methoxyphenyl group and an imidazolyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and pharmacological applications.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 217.27 g/mol. The presence of the methoxy group enhances lipophilicity, potentially influencing its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the formation of the methanamine functional group. The methods employed can vary based on the desired purity and yield, often utilizing starting materials that are readily available in chemical supply catalogs.

Pharmacological Effects

Research indicates that this compound may demonstrate various pharmacological effects due to its structural characteristics. Computational models and experimental assays have suggested interactions with specific biological targets, enhancing its therapeutic profile. For example, studies have shown potential agonistic activity at somatostatin receptor 3 (SSTR3), which is crucial for various physiological processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the phenyl or imidazole rings can significantly impact biological activity. For instance, substituents on the phenyl ring can alter binding affinity and receptor selectivity. A comparative analysis with related compounds highlights these effects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylimidazole | Contains an imidazole ring | Commonly used as a base in organic synthesis |

| 4-Methoxybenzylamine | Similar methoxyphenyl group | Lacks the imidazole moiety |

| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | Contains both methoxy and nitrogen heterocycles | Exhibits different biological activities |

Case Studies

Several studies have explored the biological implications of this compound:

- Somatostatin Receptor Agonism : A study reported the discovery of SSTR3 agonists derived from related imidazole compounds, highlighting their potential in treating conditions linked to somatostatin signaling pathways .

- Enzyme Inhibition : Investigations into enzyme interactions suggest that this compound could act as an inhibitor for certain enzymes, making it valuable in biochemical research and drug development.

- Anticancer Activity : Preliminary findings indicate that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines, suggesting a potential role in oncology .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific receptors or enzymes. The imidazole ring's ability to bind to metal ions or active sites enhances its potential as a therapeutic agent. Additionally, the methoxy group may improve solubility and stability, facilitating interactions with biological molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine, and how are reaction conditions optimized?

- Answer: A key synthesis involves catalytic enantioselective nitrone cycloadditions. For example, a 10 mol% Ce(IV) pyridyl-bis(oxazoline) catalyst is used at 0 °C in EtOAc under N₂, yielding the compound in 72% purity after flash column chromatography (SiO₂, 50% EtOAc/hexanes) . Optimization focuses on temperature control, solvent selection (e.g., EtOAc for solubility), and catalyst loading to enhance stereoselectivity and yield.

Q. How is the compound’s structure validated post-synthesis?

- Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for confirming molecular geometry and stereochemistry . Complementary techniques include ¹H/¹³C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass 204.0706) .

Q. What are the standard protocols for purity assessment?

- Answer: Purity is assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and thin-layer chromatography (TLC, Rf = 0.62 in 50% EtOAc/hexanes) . Impurity profiling often involves LC-MS to identify byproducts from incomplete imidazole ring formation or methoxy group deprotection .

Advanced Research Questions

Q. How do structural modifications (e.g., Pt(II) complexation) affect the compound’s cytotoxic activity?

- Answer: Coordination with Pt(II) enhances cytotoxicity by promoting DNA intercalation and apoptosis. In a comparative study with cisplatin, Pt(II) complexes of this compound showed IC₅₀ values 2–3× lower in human carcinoma cell lines (e.g., A549 lung cancer). Experimental design includes MTT assays, flow cytometry for apoptosis, and ROS generation measurements .

Q. What methodological challenges arise in resolving crystallographic data for derivatives?

- Answer: Twinning and poor diffraction quality (common with flexible methoxyphenyl groups) require high-resolution data (≤1.0 Å) and iterative refinement in SHELXL. Advanced strategies include using synchrotron radiation and cryocooling to mitigate disorder . Discrepancies in bond angles (>5° vs. DFT calculations) may indicate dynamic conformational changes .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Answer: Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) correlated with redox-mediated cytotoxicity. Molecular docking (e.g., AutoDock Vina) identifies potential binding motifs to targets like topoisomerase II. Validation involves synthesizing derivatives with substituted imidazole rings and comparing IC₅₀ values .

Q. What factors explain contradictory cytotoxicity results across studies?

- Answer: Discrepancies often stem from cell line specificity (e.g., HeLa vs. MCF-7), assay duration (48 vs. 72 hours), or solvent effects (DMSO vs. saline). For example, >10% DMSO can artificially suppress viability. Standardization using CLSI guidelines and internal controls (e.g., cisplatin) reduces variability .

Methodological Notes

- Synthetic Reproducibility: Ensure strict anhydrous conditions during imidazole alkylation to prevent hydrolysis of the methoxy group .

- Toxicity Screening: Include primary normal cell lines (e.g., HEK293) to assess selectivity indices (SI = IC₅₀ normal / IC₅₀ cancer) .

- Data Interpretation: Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.